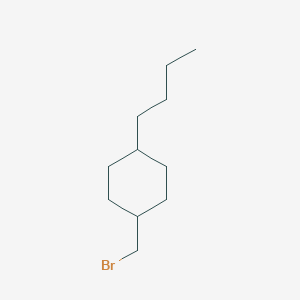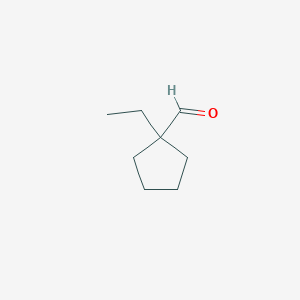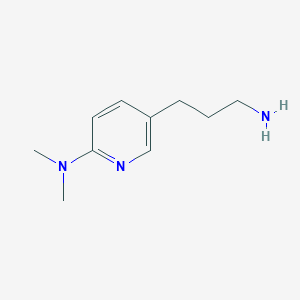
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are widely recognized for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a phenyl ring substituted with chlorine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities .
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine typically involves the alkylation of piperazine with a suitable halogenated aromatic compound. One common method starts with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which is then alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction might involve hydrogenation using palladium on carbon as a catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the trifluoromethyl group can act as an electron-withdrawing group, facilitating the reaction.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution might yield derivatives with different functional groups replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable scaffold for designing drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies investigating its effects on biological systems, including its potential as a serotonergic agent.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as a serotonergic releasing agent, influencing serotonin levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine can be compared with other piperazine derivatives such as 1-(4-(trifluoromethyl)phenyl)piperazine (pTFMPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). These compounds share similar structural features but differ in the position of the substituents on the phenyl ring . The unique combination of chlorine and trifluoromethyl groups in this compound can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and industrial processes. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it a valuable tool in scientific research and development.
Eigenschaften
CAS-Nummer |
888327-52-4 |
|---|---|
Molekularformel |
C11H12ClF3N2 |
Molekulargewicht |
264.67 g/mol |
IUPAC-Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12ClF3N2/c12-10-7-8(17-5-3-16-4-6-17)1-2-9(10)11(13,14)15/h1-2,7,16H,3-6H2 |
InChI-Schlüssel |
IFMFEHFWMSDRSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15310115.png)
![Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide](/img/structure/B15310123.png)

![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)










